molecular formula C7H3Cl2NO3 B142486 4-Chloro-3-nitrobenzoyl chloride CAS No. 38818-50-7

4-Chloro-3-nitrobenzoyl chloride

Cat. No. B142486
CAS RN: 38818-50-7
M. Wt: 220.01 g/mol
InChI Key: IWLGXPWQZDOMSB-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzoyl chloride is an acid halide . It has a molecular formula of C7H3Cl2NO3 . The average mass is 220.010 Da and the monoisotopic mass is 218.949005 Da .


Synthesis Analysis

4-Chloro-3-nitrobenzoyl chloride may be employed as an acylation reagent for the Friedel-Crafts acylation of activated benzenes such as anisole, veratrole, and 1,4-dimethoxybenzene . It may also be employed for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone . In one synthesis process, it was used with aluminum trichloride in N,N-dimethyl-formamide and 1,2-dichloro-benzene at 25-30°C for 2 hours .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-nitrobenzoyl chloride consists of 13 heavy atoms and 6 aromatic heavy atoms . It has 2 freely rotating bonds . The polar surface area is 63 Ų and the polarizability is 19.0±0.5 10^-24 cm³ .


Chemical Reactions Analysis

4-Chloro-3-nitrobenzoyl chloride is known to react with bases, strong oxidizing agents, and alcohols . It may react with reducing agents and may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .


Physical And Chemical Properties Analysis

4-Chloro-3-nitrobenzoyl chloride has a density of 1.6±0.1 g/cm³ . Its boiling point is 301.7±22.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 54.2±3.0 kJ/mol . The flash point is 136.3±22.3 °C . The index of refraction is 1.603 .

Scientific Research Applications

Friedel-Crafts Acylation Reagent

4-Chloro-3-nitrobenzoyl chloride is commonly used as an acylation reagent in Friedel-Crafts acylation reactions. This process involves the introduction of an acyl group into an aromatic compound, and 4-Chloro-3-nitrobenzoyl chloride is particularly useful for acylating activated benzenes like anisole, veratrole, and 1,4-dimethoxybenzene .

Synthesis of Aromatic Ketones

This compound is employed in the synthesis of aromatic ketones, such as 4-chloro-4-methoxy-3-nitrobenzophenone. These ketones are valuable intermediates in the production of various dyes, pigments, and pharmaceuticals .

Intermediate for Organic Synthesis

As an acid halide, 4-Chloro-3-nitrobenzoyl chloride serves as a versatile intermediate in organic synthesis. It can react with various nucleophiles to form corresponding amides, esters, and other derivatives that have applications across different fields of chemical research .

Safety And Hazards

4-Chloro-3-nitrobenzoyl chloride is considered hazardous . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

4-chloro-3-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLGXPWQZDOMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192078
Record name 4-Chloro-3-nitrobenzoyl chloride
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Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-nitrobenzoyl chloride

CAS RN

38818-50-7
Record name 4-Chloro-3-nitrobenzoyl chloride
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Record name 4-Chloro-3-nitrobenzoyl chloride
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Record name 4-Chloro-3-nitrobenzoyl chloride
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Record name 4-chloro-3-nitrobenzoyl chloride
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Record name 4-CHLORO-3-NITROBENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

To a solution of 14.1 g (0.07 mole) of 4-chloro-3-nitrobenzoic acid in 200 ml of dry benzene, 10 ml of thionyl chloride is added and the mixture is refluxed for 10 hours. The excess of thionyl chloride is removed in vacuo and the acid chloride is purified by repeated addition of fresh benzene and subsequent removal in vacuo.
Quantity
14.1 g
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reactant
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10 mL
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reactant
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200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Chloro-3-nitrobenzoic acid (40.40 g, 0.20 mole) was suspended in DCM (100 mL) containing 3 drops of DMF. Oxalyl chloride (1.5 equivalents, 0.3 mole, 27 mL) was added in small portions and the mixture stirred overnight at room temperature. After refluxing for an additional hour to complete the reaction, volatiles were removed under reduced pressure and the residue was coevaporated twice with hexane to give the title compound as a light yellow solid.
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

As shown in scheme D, reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride gave 4-chloro-3-nitrobenzoyl chloride, which on further treatment with benzyl glycinate in presence of triethylamine gave benzyl 2-(4-chloro-3-nitrobenzamido)acetate (intermediate 5). The intermediate 5 is treated either with K18F or K19F in the presence of kryptofix[2.2.2] or 18-crown-6 to yield benzyl 2-(4-fluoro-3-nitrobenzamido)acetate, which on further reduction with hydrogen gas or hydrogen source in the presence of Pd/C gave compound 3.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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